molecular formula C15H17N3O2 B1499111 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate CAS No. 210049-08-4

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate

Cat. No.: B1499111
CAS No.: 210049-08-4
M. Wt: 273.31 g/mol
InChI Key: UXNRBAJNAWIPGF-BGRRMDFBSA-N
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Description

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . For this compound, acetic acid and propionic acid have been found to be effective in improving the Fischer indolization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of acetic acid;1,4-dimethyl-5H-(614C)pyridino[4,3-b]indol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Properties

IUPAC Name

acetic acid;1,4-dimethyl-5H-(614C)pyridino[4,3-b]indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4)/i13+2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNRBAJNAWIPGF-BGRRMDFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(N=[14C]1N)C)C3=CC=CC=C3N2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657037
Record name Acetic acid--1,4-dimethyl(3-~14~C)-5H-pyrido[4,3-b]indol-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210049-08-4
Record name Acetic acid--1,4-dimethyl(3-~14~C)-5H-pyrido[4,3-b]indol-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate
Reactant of Route 2
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate
Reactant of Route 3
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate
Reactant of Route 4
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate
Reactant of Route 5
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate
Reactant of Route 6
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate

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